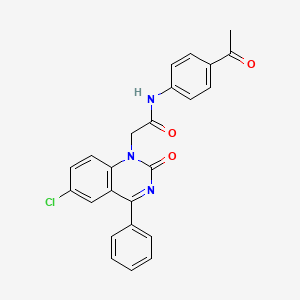

![molecular formula C18H13N3O3S B2863519 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide CAS No. 1173316-70-5](/img/structure/B2863519.png)

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide, also known as BPTAA, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

This compound is part of research efforts aimed at enhancing cross-coupling reactions, particularly in the synthesis of heterocyclic compounds, which are crucial for pharmaceuticals and materials science. For instance, research by Melzig, Metzger, and Knochel (2010) discusses the Ni-catalyzed cross-coupling reactions of thiomethyl-substituted N-heterocycles, highlighting the utility of similar compounds in creating complex organic structures efficiently at room temperature (Melzig, Metzger, & Knochel, 2010).

Antimicrobial and Insecticidal Agents

Compounds with structures related to "(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide" have shown promise as antimicrobial and insecticidal agents. Research conducted by Soliman et al. (2020) explores the synthesis of novel biologically active heterocyclic compounds incorporating a sulfonamide-bearing thiazole moiety, demonstrating potent toxic effects against certain pests (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).

Electrochromics and Materials Science

In materials science, derivatives of this compound are explored for their potential in developing new materials with unique properties, such as fast-switching electrochromic polymers. Ming et al. (2015) investigated thiadiazolo[3,4-c]pyridine-based donor-acceptor-type electrochromic polymers, which demonstrated advantageous properties for applications in smart windows and displays (Ming, Zhen, Lin, Zhao, Xu, & Lu, 2015).

Biomedical Research

In the biomedical field, the related structural motifs are part of ongoing research into developing compounds with selective biological activities. For example, the study on vascular endothelial growth factor receptor-2 (VEGFR-2) inhibition by Borzilleri et al. (2006) showcases the application of related compounds in targeting specific pathways involved in cancer and other diseases (Borzilleri, Bhide, Barrish, D’arienzo, Derbin, Fargnoli, Hunt, Jeyaseelan, Kamath, Kukral, Marathe, Mortillo, Qian, Tokarski, Wautlet, Zheng, & Lombardo, 2006).

Luminescence and Coordination Chemistry

Research into the luminescence properties of metal-organic frameworks (MOFs) incorporating acrylamide compounds reveals potential applications in sensing, imaging, and light-emitting devices. A study by Sun et al. (2012) on carboxylate-assisted acylamide metal–organic frameworks illustrates this application, emphasizing the structural diversity and functional potential of these materials (Sun, Huang, Tian, Song, Zhu, Yuan, Xu, Luo, Liu, Feng, & Luo, 2012).

Eigenschaften

IUPAC Name |

(Z)-3-(1,3-benzodioxol-5-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S/c22-17(6-4-12-3-5-15-16(8-12)24-11-23-15)21-18-20-14(10-25-18)13-2-1-7-19-9-13/h1-10H,11H2,(H,20,21,22)/b6-4- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWBSPPOZPVWBX-XQRVVYSFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2863438.png)

![2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2863442.png)

![2-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2863446.png)

![6-Isopropyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2863447.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)

![(Z)-3-[5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2863457.png)

![1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine](/img/structure/B2863458.png)